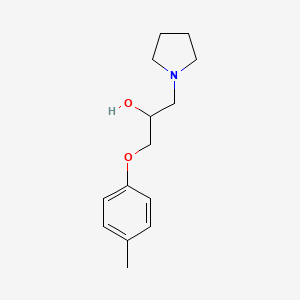![molecular formula C21H30N2O3S B3974890 N-[3-(dipropylamino)-2-hydroxypropyl]-N-phenylbenzenesulfonamide](/img/structure/B3974890.png)
N-[3-(dipropylamino)-2-hydroxypropyl]-N-phenylbenzenesulfonamide
説明
N-[3-(dipropylamino)-2-hydroxypropyl]-N-phenylbenzenesulfonamide, also known as DPBS, is a chemical compound that has been widely studied for its potential use in scientific research. DPBS is a sulfonamide derivative that has been found to have a variety of biochemical and physiological effects, making it a valuable tool in many areas of research.
作用機序
The exact mechanism of action of N-[3-(dipropylamino)-2-hydroxypropyl]-N-phenylbenzenesulfonamide is not fully understood, but it is believed to involve the modulation of ion channel activity. This compound has been shown to bind to specific sites on ion channels, which can lead to changes in the channel's activity. This can have a variety of downstream effects on cellular processes.
Biochemical and Physiological Effects:
This compound has been found to have a variety of biochemical and physiological effects. For example, it has been shown to modulate the activity of voltage-gated potassium channels, which are important for regulating the excitability of neurons. This compound has also been found to inhibit the activity of certain enzymes, such as carbonic anhydrase.
実験室実験の利点と制限
One advantage of using N-[3-(dipropylamino)-2-hydroxypropyl]-N-phenylbenzenesulfonamide in lab experiments is that it is a relatively selective modulator of ion channel activity, meaning that it can be used to study specific channels without affecting others. However, one limitation of using this compound is that its effects can be variable depending on the specific ion channel being studied, which can make it difficult to draw general conclusions from experiments.
将来の方向性
There are many potential future directions for research involving N-[3-(dipropylamino)-2-hydroxypropyl]-N-phenylbenzenesulfonamide. One area of interest is the development of more selective modulators of ion channel activity, which could lead to a better understanding of the role of these channels in various physiological processes. Additionally, there is potential for the use of this compound in the development of new drugs for the treatment of various diseases, such as epilepsy and chronic pain. Further research is needed to fully understand the potential applications of this compound in these areas.
科学的研究の応用
N-[3-(dipropylamino)-2-hydroxypropyl]-N-phenylbenzenesulfonamide has been used in a variety of scientific research applications, including as a tool for studying the function of ion channels in cells. This compound has been found to modulate the activity of certain ion channels, which has led to its use in experiments aimed at understanding the role of these channels in various physiological processes.
特性
IUPAC Name |
N-[3-(dipropylamino)-2-hydroxypropyl]-N-phenylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N2O3S/c1-3-15-22(16-4-2)17-20(24)18-23(19-11-7-5-8-12-19)27(25,26)21-13-9-6-10-14-21/h5-14,20,24H,3-4,15-18H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYLACAIWUYCANB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)CC(CN(C1=CC=CC=C1)S(=O)(=O)C2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(5-chloro-2-methylphenyl)-3-(8-methyl-3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)benzamide](/img/structure/B3974819.png)
![benzyl 5-methyl-7-(3-nitrophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B3974834.png)

![5-methyl-3-(2-piperazin-1-ylethyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3974851.png)
![3-chloro-4-methoxy-N-({[2-methyl-5-(4-morpholinyl)-4-nitrophenyl]amino}carbonothioyl)benzamide](/img/structure/B3974858.png)


![6-(4-bromophenyl)-3-[2-(4-ethylphenyl)-2-oxoethyl]-3,5,5-trimethyldihydro-2H-pyran-2,4(3H)-dione](/img/structure/B3974877.png)

![2-(3-nitrophenyl)-2-oxoethyl 3-(8-methyl-3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)benzoate](/img/structure/B3974882.png)
![methyl N-[4-(acetyloxy)benzoyl]leucinate](/img/structure/B3974902.png)


![N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B3974911.png)